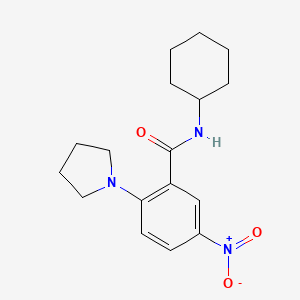

![molecular formula C13H11NO2S2 B4175883 3-[(4-phenyl-1,3-thiazol-2-yl)thio]dihydro-2(3H)-furanone](/img/structure/B4175883.png)

3-[(4-phenyl-1,3-thiazol-2-yl)thio]dihydro-2(3H)-furanone

描述

“3-[(4-phenyl-1,3-thiazol-2-yl)thio]dihydro-2(3H)-furanone” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives involves several steps and the yield can vary depending on the specific conditions used . The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by various factors. For instance, the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antimicrobial Applications

Thiazole derivatives have been extensively studied for their antimicrobial properties. They are known to be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound could potentially be used to develop new antibiotics or as a scaffold for further modifications to enhance antimicrobial efficacy.

Anticancer Research

Thiazoles also play a significant role in anticancer research. Compounds containing thiazole moieties have been shown to possess antitumor and cytotoxic activities . Research into the specific compound “3-[(4-phenyl-1,3-thiazol-2-yl)thio]dihydro-2(3H)-furanone” could lead to the development of novel anticancer agents.

Antioxidant Properties

The antioxidant properties of thiazole derivatives are well-documented. Some synthesized thiazole compounds have shown potent antioxidant activity, which is crucial in combating oxidative stress-related diseases . This compound could be explored for its potential use in preventing or treating conditions caused by oxidative damage.

Neuroprotective Effects

Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s potential role in synthesizing neurotransmitters or protecting neural tissue could be a promising area of study .

Agricultural Chemicals

Thiazoles are used in the synthesis of agrochemicals due to their biological activity. They can be incorporated into pesticides, fungicides, or herbicides. Exploring the applications of “3-[(4-phenyl-1,3-thiazol-2-yl)thio]dihydro-2(3H)-furanone” in agriculture could lead to the development of more effective and safer agricultural products .

Photographic Sensitizers

Thiazole derivatives are known to be used as photographic sensitizers. Their ability to respond to light makes them suitable for use in photographic materials and processes. The compound could be investigated for its potential applications in improving the sensitivity and quality of photographic products .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a broad range of biological targets . These include various enzymes and receptors involved in inflammatory, antimicrobial, antifungal, antiviral, and antitumor pathways .

Mode of Action

Thiazole derivatives are known to exert their activity by interacting with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the biosynthesis of prostaglandins , block calcium channels , or inhibit enzymes like acetylcholinesterase .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation . Additionally, thiazole derivatives can block calcium channels, disrupting the normal functioning of cells .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

安全和危害

未来方向

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

属性

IUPAC Name |

3-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c15-12-11(6-7-16-12)18-13-14-10(8-17-13)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCUGQLIUUPDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1SC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]dihydrofuran-2(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4175806.png)

![4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4175839.png)

![N-[3-(methylthio)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4175850.png)

![2-(4-bromophenyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4175863.png)

![3-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4175871.png)

![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-furylmethyl)acetamide](/img/structure/B4175875.png)

![methyl 1-cyclopentyl-4-[(2,4-dichlorobenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4175879.png)

![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]cyclopropanecarboxamide](/img/structure/B4175880.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4175894.png)

![4-{5-[4-(3-chloro-4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4175899.png)

![N-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175905.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4175912.png)

![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4175916.png)